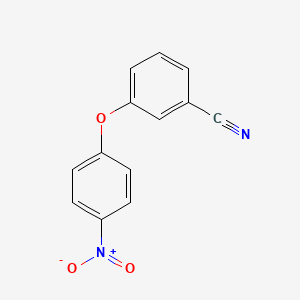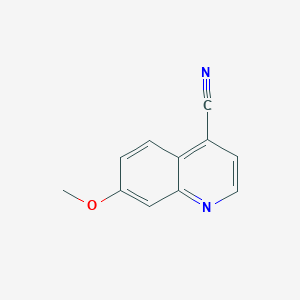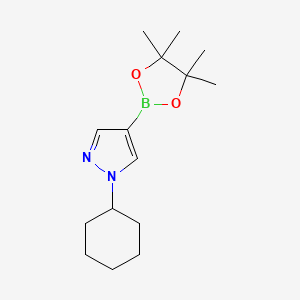
6-amino-N-ethylnicotinamide
説明
6-Amino-N-ethylnicotinamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is also known as 6-Amino-n-ethylpyridine-3-carboxamide .
Molecular Structure Analysis
The molecular structure of 6-Amino-N-ethylnicotinamide is represented by the SMILES notationCCNC(=O)C1=CN=C(C=C1)N . This indicates that the molecule consists of a pyridine ring with an amine group at the 6th position and an ethyl group attached to the nitrogen of the amide group.
科学的研究の応用
Neurological Applications
6-AN is known for its role in inducing neuroglial degeneration, making it a valuable tool in studying neurodegenerative processes and neuroprotection mechanisms. Penkowa et al. (2002) highlighted 6-AN's effect on central nervous system damage, emphasizing the importance of macrophage colony stimulating factor (M-CSF) in coping with 6-AN-induced damage and suggesting a significant role for metallothioneins in neuroprotection (Penkowa, Poulsen, Carrasco, & Hidalgo, 2002). Another study by Penkowa et al. (2003) demonstrated that interleukin-6 (IL-6) expression in mice could protect against 6-AN-induced neuroglial degeneration, suggesting potential therapeutic applications for IL-6 in neurodegenerative diseases (Penkowa, Camats, Hadberg, Quintana, Rojas, Giralt, Molinero, & Campbell, 2003).
Metabolic Pathway Inhibition
6-AN has been utilized to inhibit the pentose phosphate pathway (PPP), providing insights into cellular metabolism and the effects of PPP inhibition. Almugadam et al. (2018) explored the impact of 6-AN on Leishmania promastigotes, demonstrating its utility in studying metabolic pathways beyond the PPP, including its influence on the Preiss-Handler salvage pathway for NAD+ biosynthesis (Almugadam, Trentini, Maritati, Contini, Rugna, Bellini, Manfrinato, Dallocchio, & Hanau, 2018).
Anticancer Research
In the field of oncology, 6-AN has been investigated for its potential to induce apoptosis and cell cycle arrest in cancer cells, particularly when used in combination with other treatments. Bhardwaj et al. (2012) found that a combination of metabolic modifiers, including 6-AN, resulted in significant cell growth inhibition and apoptosis in human malignant cells, highlighting its potential in enhancing cancer therapy effectiveness (Bhardwaj, Sharma, Jadon, Varshney, & Varshney, 2012).
Molecular Docking and Quantum Chemical Studies
Research by Asath et al. (2017) utilized vibrational spectroscopic, molecular docking, and quantum chemical studies on 6-AN to probe its reactive nature and bioactivity. This study demonstrated the neuroprotective nature of 6-AN against Alzheimer's disease, underscoring its therapeutic potential and usefulness in drug design (Asath, Premkumar, Mathavan, & Benial, 2017).
将来の方向性
While specific future directions for 6-Amino-N-ethylnicotinamide are not mentioned in the search results, it is noted that 6-Aminonicotinamide has been used in research for its ability to inhibit certain metabolic processes and enhance the effects of chemotherapy . This suggests potential future research directions in exploring the therapeutic applications of 6-Amino-N-ethylnicotinamide.
特性
IUPAC Name |
6-amino-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMCUNHCVDOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-ethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)

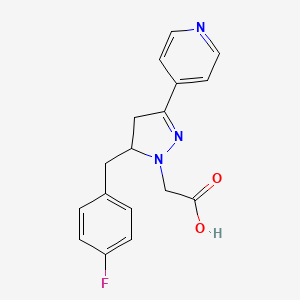
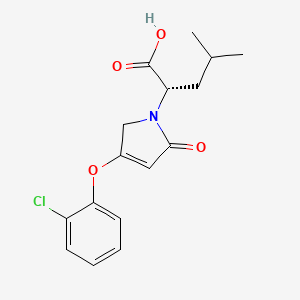
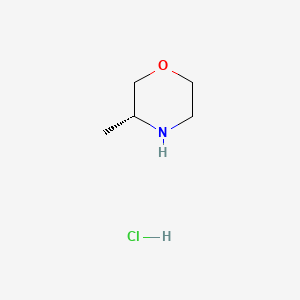
![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)
